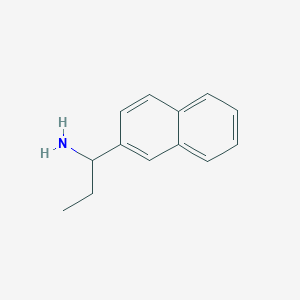

1-(Naphthalen-2-yl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXXIFPEUHKYRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC2=CC=CC=C2C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chiral Amines in Advanced Synthetic Strategies

Chiral amines are indispensable building blocks in the synthesis of a vast array of complex molecules, most notably in the pharmaceutical industry. acs.orgnih.gov It is estimated that a significant percentage of small-molecule drugs contain at least one chiral amine moiety, highlighting their importance in creating biologically active compounds. nih.gov The stereochemistry of these amines is often critical to their therapeutic efficacy, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

Beyond their role as key structural components of bioactive molecules, chiral amines are widely employed as catalysts and auxiliaries in asymmetric synthesis. alfachemic.com They can act as organocatalysts, promoting a variety of chemical transformations with high enantioselectivity. alfachemic.com Furthermore, they serve as crucial ligands for transition metal catalysts, which are instrumental in numerous synthetic reactions, including asymmetric hydrogenation and carbon-carbon bond-forming reactions. acs.org The development of novel chiral amines is therefore a continuous pursuit, aiming to expand the toolbox of synthetic chemists for the precise construction of three-dimensional molecular architectures.

An Overview of Naphthalene Derived Chiral Scaffolds in Chemical Research

The naphthalene (B1677914) ring system, a bicyclic aromatic hydrocarbon, offers a unique and versatile scaffold in chemical research. nih.gov Its extended π-system and rigid structure provide a foundation for the design of molecules with specific electronic and photophysical properties. In the realm of medicinal chemistry, numerous naphthalene derivatives have been developed as therapeutic agents, exhibiting a broad spectrum of biological activities. nih.gov

When incorporated into chiral molecules, the naphthalene moiety can impart significant steric and electronic influence, making it a valuable component in the design of chiral ligands and auxiliaries for asymmetric catalysis. acs.org For instance, chiral naphthalene-based phosphine (B1218219) ligands are well-established in promoting highly enantioselective hydrogenation reactions. Moreover, the functionalization of the naphthalene core allows for the fine-tuning of a molecule's properties, enabling the development of tailored catalysts and materials. The derivatization of the naphthalene scaffold has also been instrumental in creating chiral stationary phases for the chromatographic separation of enantiomers. nih.gov

Scope and Research Imperatives for 1 Naphthalen 2 Yl Propan 1 Amine

Classical and Contemporary Approaches to Amine Synthesis

The formation of amines from carbonyl compounds is a cornerstone of organic synthesis. Both classical and modern methods are employed to achieve this transformation, with a growing emphasis on catalytic and stereoselective approaches. d-nb.infowikipedia.orgpearson.com

Reductive Amination Strategies

Reductive amination, a process that converts a carbonyl group into an amine through an imine intermediate, is a widely utilized and versatile method for amine synthesis. wikipedia.orglibretexts.org This approach is favored for its operational simplicity and the use of readily available starting materials. organic-chemistry.orgmasterorganicchemistry.com

The direct reductive amination of 2-acetonaphthone (also known as methyl 2-naphthyl ketone) or its analogue, 1-(naphthalen-2-yl)propan-1-one, with ammonia (B1221849) serves as a primary route to this compound. d-nb.infonih.gov This reaction typically involves the formation of an imine intermediate, which is subsequently reduced to the desired amine. libretexts.org Various reducing agents and catalytic systems can be employed to facilitate this transformation.

Recent advancements have highlighted the use of earth-abundant metal catalysts, such as iron, to promote the reductive amination of ketones with aqueous ammonia. d-nb.infonih.gov These iron-based catalysts have demonstrated high activity and selectivity for the synthesis of primary amines from a range of aryl-alkyl ketones. d-nb.infonih.gov For instance, the reductive amination of substituted acetophenones has been achieved in good yields, showcasing the functional group tolerance of these catalytic systems. nih.gov

| Starting Material | Product | Catalyst System | Key Features |

| 2-Acetonaphthone | 1-(Naphthalen-2-yl)ethan-1-amine | Iron-based catalyst | Utilizes aqueous ammonia, good functional group tolerance. d-nb.infonih.gov |

| 1-(Naphthalen-2-yl)propan-1-one | This compound | Iron-based catalyst | Direct route to the target compound. sigmaaldrich.com |

This table showcases the application of reductive amination in synthesizing amines from naphthyl ketones.

While the direct precursor is a ketone, an alternative, though less direct, conceptual approach involves the reductive amination of an aldehyde. For instance, the reductive amination of 3-(naphthalen-1-yl)propanal (B3143718) with ammonia or a primary amine could theoretically lead to the corresponding amine after reduction. This method follows the same fundamental principle of imine formation and subsequent reduction. The synthesis of the prerequisite naphthaldehyde can be achieved through methods like the Sommelet reaction, starting from chloromethylnaphthalene. orgsyn.org

Asymmetric Hydrogenation of Prochiral Precursors

Asymmetric hydrogenation represents a powerful and atom-economical strategy for the synthesis of chiral molecules, including amines. acs.orgthieme-connect.de This method involves the use of chiral catalysts to stereoselectively reduce a prochiral double bond, such as that in an imine or an allylamine. acs.orgnih.gov

The asymmetric hydrogenation of prochiral imines is a direct and efficient pathway to optically active α-chiral amines. acs.org This involves the reduction of the C=N double bond of an imine, which can be pre-formed or generated in situ from a ketone and an amine, using a chiral catalyst and a hydrogen source. youtube.com A variety of transition metal catalysts, particularly those based on iridium and rhodium, have been developed for this purpose, often exhibiting high enantioselectivity. acs.orgthieme-connect.de

Similarly, the asymmetric hydrogenation of ketone oximes offers another route to chiral amines. acs.orgnih.gov Recent developments have shown that iridium catalysts bearing chiral cyclopentadienyl (B1206354) ligands can effectively reduce oximes to the corresponding hydroxylamines with high enantioselectivity, which can then be further reduced to the primary amine. acs.orgnih.govportalgepes.com This method is notable for its ability to operate under acidic conditions and prevent the cleavage of the N-O bond. nih.gov

| Precursor | Catalyst Type | Product Feature |

| N-(1-(naphthalen-2-yl)propylidene)amine (Imine) | Chiral Iridium or Rhodium complexes acs.orgthieme-connect.de | Enantiomerically enriched this compound |

| 1-(Naphthalen-2-yl)propan-1-one oxime | Chiral Iridium-cyclopentadienyl complexes acs.orgnih.gov | Chiral hydroxylamine (B1172632) intermediate, leading to the chiral amine |

This table illustrates the use of asymmetric hydrogenation on imine and oxime precursors.

A novel and promising strategy for synthesizing chiral amines involves the asymmetric hydrogenation of prochiral allylamines. nih.govresearchgate.net This method has been successfully applied to the synthesis of 2-(naphthalene-2-yl)propan-1-amine, a structural isomer of the target compound. nih.gov The methodology often utilizes carbon dioxide as an in situ protecting group to suppress side reactions and enhance enantioselectivity. nih.gov The hydrogenation of 2-(naphthalene-2-yl)prop-2-en-1-amine has been demonstrated to yield the corresponding saturated amine with high conversion. nih.govresearchgate.net While this specific example leads to an isomer, the principle highlights a viable, albeit indirect, conceptual pathway that could potentially be adapted for the synthesis of this compound through a different allylic precursor.

Influence of Carbon Dioxide in Asymmetric Hydrogenation Protocols

Recent research has highlighted the significant role of carbon dioxide (CO2) in enhancing the efficiency of certain asymmetric hydrogenation reactions. In the context of synthesizing chiral amines, CO2 can act as a temporary activating group or participate in the catalytic cycle to improve reaction rates and enantioselectivity.

For instance, in ruthenium-catalyzed hydrogenations, CO2 can react with amines to form carbamates in situ. researchgate.netnih.gov This transformation can be part of a tandem process where the resulting carbamate (B1207046) is then hydrogenated. researchgate.net This approach, sometimes referred to as "integrated CO2 capture and utilization," can be advantageous as it can drive the reaction equilibrium and potentially avoid the need for high-pressure CO2. researchgate.netrsc.org The use of a homogeneous ruthenium complex in the presence of an amine like dimethylamine (B145610) has been shown to facilitate the hydrogenation of CO2 to methanol, a process that proceeds under basic conditions and involves the formation of dimethylammonium dimethylcarbamate. nih.gov While not directly a synthesis of the title compound, this principle of CO2 utilization in hydrogenation is relevant. The catalytic cycle for such transformations can involve the heterolytic cleavage of H2 by the ruthenium complex, followed by insertion of CO2 and subsequent steps to yield the final product. acs.org The specific influence of CO2 on the asymmetric hydrogenation of the precursor ketone, 1-(naphthalen-2-yl)propan-1-one, to yield this compound would depend on the specific catalyst system and reaction conditions employed.

Nucleophilic Addition and Substitution Reactions

Nucleophilic addition and substitution are fundamental reaction types for constructing the carbon-nitrogen bond in this compound. These methods often involve the reaction of a nucleophilic amine source with an electrophilic naphthalene-containing substrate. libretexts.orglibretexts.org

A common route to the precursor of this compound involves the Friedel-Crafts acylation of naphthalene. researchgate.netpsu.edu This reaction introduces the propionyl group onto the naphthalene ring system to form 1-(naphthalen-2-yl)propan-1-one. The regioselectivity of this acylation is a critical factor. The reaction of naphthalene with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield a mixture of 1- and 2-substituted isomers. psu.edursc.org The ratio of these isomers can be influenced by reaction conditions such as the solvent and reactant concentrations. psu.edursc.org For instance, in 1,2-dichloroethane (B1671644), the α/β isomer ratio in the acetylation of naphthalene is dependent on both the concentration of the reactants and the reaction time. psu.edursc.org

Specifically, to favor the 2-substituted product, which is the required precursor, thermodynamic control conditions are often employed. researchgate.net This can involve higher reaction temperatures or longer reaction times, which allow for the rearrangement of the initially formed, kinetically favored 1-acylnaphthalene to the more stable 2-acylnaphthalene. researchgate.net The choice of solvent can also be crucial, with solvents like nitrobenzene (B124822) being used to improve the yield of the 2-isomer. okstate.edu Once the 1-(naphthalen-2-yl)propan-1-one is obtained, it can then be converted to the desired amine via methods such as reductive amination.

Below is a table summarizing the effect of reaction conditions on the Friedel-Crafts acylation of naphthalene.

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Key Observation |

| Acetyl Chloride | AlCl₃ | 1,2-Dichloroethane | Not specified | Isomer ratio is concentration and time-dependent. psu.edursc.org |

| Propionyl Chloride | AlCl₃ | Not specified | High temperatures | Favors the 2-substituted product (thermodynamic control). researchgate.net |

| Acetyl Chloride | AlCl₃ | Nitrobenzene | Not specified | Improved yield of the 2-isomer. okstate.edu |

An alternative approach to synthesizing chiral amines involves the coupling of propargyl ketones with a suitable amine source. These reactions, often catalyzed by transition metals like copper or silver, provide a versatile method for forming the C-N bond. organic-chemistry.orgkcl.ac.ukresearchgate.net The A3 coupling (aldehyde-alkyne-amine) and the KA2 coupling (ketone-alkyne-amine) are prominent examples of such transformations. kcl.ac.ukresearchgate.net

While the direct synthesis of this compound via this method is not explicitly detailed in the provided context, the general principles can be applied. The reaction would likely involve a ketone, an alkyne, and an amine. For instance, a three-component reaction catalyzed by a copper(I) complex can yield chiral propargylamines with good enantioselectivity. organic-chemistry.org In some cases, a Lewis acid additive like Ti(OEt)4 can be used to activate less reactive ketones for the coupling reaction. kcl.ac.uk Another variation involves the Michael addition of an amine to a vinyl ketone derivative, followed by C-C bond cleavage and addition of a metal acetylide. acs.org

Enantioselective Synthesis and Stereocontrol

Achieving high enantiomeric purity is a primary challenge in the synthesis of chiral amines like this compound. nih.gov Enantioselective methods are therefore of paramount importance.

Chiral Auxiliary-Mediated Approaches

One established strategy for stereocontrol is the use of chiral auxiliaries. In this approach, a prochiral substrate is reacted with a chiral auxiliary to form diastereomeric intermediates. These diastereomers can then be separated, and the chiral auxiliary is subsequently cleaved to yield the desired enantiomerically enriched product.

A relevant example is the diastereoselective synthesis of α-aminophosphonates using (R)- or (S)-1-(α-aminobenzyl)-2-naphthol as a chiral auxiliary. nih.gov In this process, chiral imines are formed from the auxiliary and an aldehyde, which then react with a phosphite (B83602) to give diastereomeric products that can be separated. nih.gov A similar strategy could be envisioned for the synthesis of this compound, where a chiral auxiliary is attached to either the naphthalene-containing precursor or the amine source to direct the stereochemical outcome of a key bond-forming step.

Chiral Catalyst Development for Asymmetric Transformations

The development of chiral catalysts for asymmetric transformations represents a more efficient and atom-economical approach to enantioselective synthesis. rsc.org Transition metal catalysts, often featuring chiral ligands, are widely used for the asymmetric hydrogenation of prochiral ketones and imines to produce chiral amines. nih.govyoutube.com

For the synthesis of this compound, the asymmetric hydrogenation of the precursor ketone, 1-(naphthalen-2-yl)propan-1-one, is a key strategy. Ruthenium complexes with chiral diphosphine ligands, such as BINAP, have been successfully employed for the enantioselective hydrogenation of ketones. youtube.com Iridium-based catalysts with chiral ligands have also shown high efficiency in the asymmetric hydrogenation of imines. nih.govacs.org

Furthermore, chemoenzymatic methods, which combine biocatalysis with chemical catalysis, offer a powerful approach. For example, a one-pot, two-step process can involve the biocatalytic reductive amination of a ketone to a chiral amine, followed by a palladium-catalyzed N-arylation. nih.gov This strategy allows for the creation of chiral N-arylamines with high conversion and preservation of chirality. nih.gov

Below is a table summarizing various chiral catalysts and their applications in the synthesis of chiral amines.

| Catalyst System | Transformation | Substrate Type | Key Features |

| Ru-BINAP complexes | Asymmetric Hydrogenation | Ketones | High enantioselectivity. youtube.com |

| Ir-based complexes with chiral ligands | Asymmetric Hydrogenation | Imines | High efficiency. nih.govacs.org |

| Amine dehydrogenases (AmDHs) | Reductive Amination | Ketones | Biocatalytic, high conversion and enantiomeric excess. nih.gov |

| Copper(I) with chiral ligands | Three-component coupling | Aldehydes, alkynes, amines | Good enantioselectivity for propargylamines. organic-chemistry.org |

| Iridium catalyst with chiral ligand | Umpolung Allylation | Imines | Synthesis of homoallylic 1,2-diamines. nih.gov |

Optimization of Synthetic Yields and Reaction Efficiency

The efficiency of any chemical synthesis is contingent on a multitude of factors that must be finely tuned. For the production of this compound, a primary route involves the reductive amination of 1-(Naphthalen-2-yl)propan-1-one. The optimization of this process is multifaceted, encompassing solvent effects, catalyst performance, and the strategic resolution of enantiomers.

The choice of solvent and the specific reaction conditions are pivotal in directing the reductive amination towards high yields and selectivity. The reaction typically proceeds under mild acidic conditions, with a pH of around 4 to 5 being optimal for the formation of the imine or iminium ion intermediate. youtube.comyoutube.com A variety of solvents can be employed, with their polarity and ability to solubilize reactants and intermediates playing a crucial role.

Commonly used solvents in reductive amination include 1,2-dichloroethane (DCE), tetrahydrofuran (B95107) (THF), and methanol. organic-chemistry.org The selection of the solvent can influence the reaction rate and the equilibrium position of the initial imine formation. For instance, the removal of water, a byproduct of imine formation, can drive the reaction forward. youtube.com In some cases, reactions can even be performed in water using nanomicelles to create a hydrophobic environment, or under neat (solvent-free) conditions. organic-chemistry.org

The reducing agent is another key component. While powerful reducing agents like lithium aluminum hydride could be used, they are less selective and can also reduce the starting ketone. youtube.com Milder and more selective reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the ketone. youtube.commasterorganicchemistry.com The reaction temperature and pressure are also critical parameters that need to be optimized to ensure efficient conversion without promoting side reactions.

Table 1: Solvent and Reducing Agent Considerations in Reductive Amination

| Parameter | Options | General Impact on Reaction |

|---|---|---|

| Solvent | 1,2-Dichloroethane, Tetrahydrofuran, Methanol, Water (with micelles) | Influences solubility of reactants, reaction rate, and equilibrium. |

| Reducing Agent | Sodium Cyanoborohydride, Sodium Triacetoxyborohydride | Selectively reduces the imine/iminium ion intermediate over the ketone. |

| pH | Mildly Acidic (pH 4-5) | Catalyzes the formation of the imine/iminium ion intermediate. |

| Temperature | Varies | Affects reaction kinetics and selectivity; needs optimization. |

For catalytic reductive aminations, particularly those involving transfer hydrogenation or asymmetric synthesis, the catalyst system is of utmost importance. The catalyst's activity and selectivity are determined by the metal center, the ligands, and the catalyst loading.

Palladium-based catalysts have demonstrated efficacy in the asymmetric reductive amination of ketones. rsc.org The design of chiral diphosphine ligands is crucial for inducing enantioselectivity, leading to the preferential formation of one enantiomer of the amine. rsc.org The electronic and steric properties of the aniline (B41778) and ketone substrates can influence the effectiveness of a given catalyst system. rsc.org For instance, sterically hindered substrates may exhibit lower reactivity. rsc.org

Other catalytic systems, such as those based on iridium or nickel nanoparticles, have also been explored for reductive amination via transfer hydrogenation. organic-chemistry.orgnih.gov The catalyst loading is a critical parameter to optimize; it should be high enough to ensure a reasonable reaction rate but low enough to be economically viable and minimize potential metal contamination in the final product. The choice of the hydrogen donor in transfer hydrogenation, such as isopropanol (B130326) or sodium formate, also plays a significant role. organic-chemistry.org

Table 2: Catalytic System Components for Reductive Amination

| Component | Examples | Role and Considerations |

|---|---|---|

| Metal Catalyst | Palladium, Iridium, Nickel Nanoparticles | Active center for hydrogenation/reductive amination. organic-chemistry.orgrsc.orgnih.gov |

| Ligands | Chiral Diphosphines | Induce enantioselectivity in asymmetric synthesis. rsc.org |

| Catalyst Loading | Optimized for each system | Balances reaction rate with cost and product purity. |

| Hydrogen Source | H₂, Isopropanol, Sodium Formate | Provides the hydrogen for the reduction step. organic-chemistry.org |

Since many applications of this compound require a specific enantiomer, chiral resolution is a critical step. A widely used method is the formation of diastereomeric salts with a chiral resolving agent. Mandelic acid is a common and effective resolving agent for racemic amines, including 1-arylalkylamines. rsc.orglibretexts.org

The principle behind this technique is that the two enantiomers of the racemic amine react with a single enantiomer of the chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent. libretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.org The less soluble diastereomeric salt crystallizes out of the solution, and the desired enantiomer of the amine can then be liberated by treatment with a base.

The efficiency of the resolution is highly dependent on the choice of the resolving agent and the solvent. rsc.orgonyxipca.com The crystal packing and intermolecular interactions, such as hydrogen bonding, within the diastereomeric salts play a crucial role in determining their solubility and, consequently, the success of the resolution. rsc.org Screening various chiral acids and solvent systems is often necessary to identify the optimal conditions for a high-yield separation of the enantiomers. onyxipca.com

Table 3: Factors Influencing Chiral Resolution with Mandelic Acid

| Factor | Influence on Resolution |

|---|---|

| Choice of Resolving Agent | The structure of the resolving agent affects the properties of the diastereomeric salts. rsc.org |

| Solvent System | The solubility of the diastereomeric salts is highly dependent on the solvent. onyxipca.com |

| Crystallization Conditions | Temperature, cooling rate, and concentration impact the efficiency of fractional crystallization. onyxipca.com |

| Stoichiometry | The molar ratio of the amine to the resolving agent can affect the outcome of the resolution. rsc.org |

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges. Batch processing, while common, can have limitations in terms of consistency, safety, and efficiency. Continuous flow chemistry offers a promising alternative for the large-scale production of amines. acs.orgnih.gov

In a continuous flow process, reactants are continuously fed into a reactor, and the product is continuously removed. This approach allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and safety. acs.orgrsc.org The use of packed-bed reactors with immobilized catalysts or enzymes can simplify product purification and enable catalyst recycling, which is particularly advantageous for expensive catalysts. nih.govacs.org

For the synthesis of chiral amines, continuous flow systems can be integrated with in-line separation techniques. acs.org The development of a robust and scalable continuous flow process requires careful optimization of reactor design, flow rates, and catalyst stability under prolonged operation. nih.govrsc.org This methodology aligns with the principles of green chemistry by potentially reducing waste and energy consumption. acs.orgnih.gov

Table 4: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Process Control | More challenging to maintain uniformity. | Precise control over reaction parameters. acs.orgrsc.org |

| Safety | Higher risk due to large volumes of reactants. | Improved safety with smaller reaction volumes. |

| Consistency | Potential for batch-to-batch variability. | High consistency and product quality. acs.org |

| Scalability | Can be complex and require significant redesign. | More straightforward to scale up by extending operation time or using parallel reactors. researchgate.net |

Functional Group Interconversions of the Amine Moiety

The primary amine group is the most reactive site in this compound, readily participating in oxidation, reduction, and substitution reactions. These transformations are fundamental for modifying the compound's core structure and properties.

The primary amine of this compound can be oxidized to form either an imine or, under more vigorous conditions, a nitrile. The formation of the corresponding imine, N-(1-(naphthalen-2-yl)propylidene)amine, can be achieved through various catalytic methods. For instance, aerobic oxidation using a cooperative catalyst system, such as one involving an ortho-naphthoquinone and a copper salt, is effective for the formation of imines from primary amines. researchgate.net Other transition metal-based catalysts, including those of ruthenium, iron, and silver, have also been employed for the oxidative coupling of amines to imines. nih.gov

Further oxidation leads to the formation of 2-propionylnaphthalene nitrile. This transformation can be accomplished using various modern oxidative systems. Catalytic amounts of nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidine N-oxide), often in the presence of a co-oxidant, can selectively oxidize primary amines to nitriles. byjus.com The choice of reaction conditions, including the catalyst, oxidant, and solvent, allows for selective conversion to either the imine or the nitrile. nih.govbyjus.com

Table 1: Representative Oxidation Reactions

| Starting Material | Reagent/Catalyst System | Product | Product Class |

|---|---|---|---|

| This compound | Cu(OAc)₂ / o-Naphthoquinone, O₂ | N-(1-(Naphthalen-2-yl)propylidene)amine | Imine |

| This compound | TEMPO / NaOCl | 2-Propionylnaphthalene nitrile | Nitrile |

| This compound | β-MnO₂ / TBHP | N-(1-(Naphthalen-2-yl)propylidene)amine | Imine |

While direct deamination of this compound to its corresponding alkane, 2-propylnaphthalene, is a conceptually simple reduction, a more common and practical laboratory approach involves a two-step sequence. This pathway first requires the oxidation of the amine to the corresponding ketone, 1-(naphthalen-2-yl)propan-1-one. This ketone can then be reduced to the alkane.

Two classical and effective methods for the reduction of aryl-alkyl ketones to alkanes are the Clemmensen reduction and the Wolff-Kishner reduction. The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. annamalaiuniversity.ac.inwikipedia.org This method is particularly effective for ketones that are stable in strongly acidic conditions. wikipedia.org

Alternatively, the Wolff-Kishner reduction achieves the same transformation under strongly basic conditions. wikipedia.orgmasterorganicchemistry.com This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol. jk-sci.compharmaguideline.com The choice between these two methods typically depends on the compatibility of other functional groups present in the molecule with acidic or basic conditions. masterorganicchemistry.com

Table 2: Two-Step Pathway for Reduction to Alkane Analogue

| Step | Starting Material | Reagent/Conditions | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | Oxidizing Agent (e.g., PCC, DMP) | 1-(Naphthalen-2-yl)propan-1-one | Oxidation |

| 2a | 1-(Naphthalen-2-yl)propan-1-one | Zn(Hg), conc. HCl, heat | 2-Propylnaphthalene | Clemmensen Reduction |

| 2b | 1-(Naphthalen-2-yl)propan-1-one | N₂H₄, KOH, ethylene glycol, heat | 2-Propylnaphthalene | Wolff-Kishner Reduction |

The nucleophilic nature of the primary amine in this compound allows it to readily react with carboxylic acid derivatives in nucleophilic acyl substitution reactions to form stable amides. Common acylating agents include acyl chlorides, acid anhydrides, and esters. The reaction with a highly reactive acyl chloride, for instance, proceeds rapidly to yield the corresponding N-(1-(naphthalen-2-yl)propyl)amide. jk-sci.com Carboxylic acids can also be used directly when activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). pharmaguideline.com

Similarly, the amine can react with isocyanates to form urea (B33335) derivatives. For example, reaction with an alkyl or aryl isocyanate (R-N=C=O) yields an N,N'-disubstituted urea. This reaction is typically fast and high-yielding. wikipedia.org Various methods exist for the synthesis of ureas from amines, including reactions with phosgene (B1210022) equivalents or the Curtius rearrangement of acyl azides in the presence of the amine. wikipedia.org

Table 3: Amide and Urea Formation Reactions

| Amine Reactant | Acylating/Coupling Reagent | Product | Product Class |

|---|---|---|---|

| This compound | Acetyl chloride (CH₃COCl) | N-(1-(Naphthalen-2-yl)propyl)acetamide | Amide |

| This compound | Benzoic acid / DCC | N-(1-(Naphthalen-2-yl)propyl)benzamide | Amide |

| This compound | Phenyl isocyanate (PhNCO) | 1-Phenyl-3-(1-(naphthalen-2-yl)propyl)urea | Urea |

| This compound | Ethyl isocyanate (EtNCO) | 1-Ethyl-3-(1-(naphthalen-2-yl)propyl)urea | Urea |

Derivatization and Scaffold Modification

Beyond simple interconversions of the amine group, this compound serves as a valuable scaffold for creating more complex molecules through derivatization at the nitrogen atom or by using the entire structure as a building block for larger conjugates.

N-acylation, as discussed in the formation of amides (Section 3.1.3), is a primary method of derivatization. jk-sci.com N-alkylation provides a route to secondary and tertiary amines, further modifying the compound's properties. Direct alkylation can be achieved by reacting this compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction can be controlled to favor mono- or di-alkylation by adjusting the stoichiometry of the reactants.

Reductive amination offers an alternative route to N-alkylated products. This involves reacting the primary amine with an aldehyde or ketone to form an imine or enamine in situ, which is then reduced by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

The this compound framework is a suitable starting point for the synthesis of more elaborate molecular architectures, often referred to as naphthalene-amine conjugates. These conjugates are explored in various fields, including materials science and medicinal chemistry. For instance, naphthalene derivatives bearing electron-donating and electron-accepting groups are investigated as push-pull dyes. byjus.com The amine group on the naphthalene scaffold can serve as a potent electron-donating group in such systems.

The synthesis of these conjugates involves coupling the amine with other molecular fragments. For example, the formation of complex ureas by reacting the amine with functionalized isocyanates can link the naphthalene-propylamine moiety to other polycyclic fragments, such as adamantane. acs.org Furthermore, the amine can be a nucleophile in reactions designed to build larger heterocyclic systems, or it can be modified to introduce functionalities that allow for subsequent cross-coupling reactions, thereby expanding the molecular complexity significantly. byjus.com

Construction of Complex Polycyclic Structures via Ring Closure Reactions

While direct examples of using this compound for the construction of polycyclic structures are not extensively documented, the inherent reactivity of the primary amine and the naphthyl group provides a basis for its potential application in such syntheses. The formation of polycyclic isoindolines through the annulation of alicyclic amines with aryl lithium compounds containing a leaving group on an ortho-methylene functionality serves as a pertinent example of how amine precursors can be utilized in ring-closure reactions. nih.gov In a similar vein, it is conceivable that derivatives of this compound could undergo intramolecular cyclization reactions to form novel polycyclic frameworks.

One potential pathway could involve the functionalization of the naphthalene ring, followed by an intramolecular reaction with the amine group. For instance, if a suitable electrophilic center is introduced at the C1 or C3 position of the naphthalene ring, an intramolecular nucleophilic attack by the amine could lead to the formation of a new heterocyclic ring fused to the naphthalene system. The stereochemistry of the chiral center in this compound would be expected to play a crucial role in the stereochemical outcome of such cyclizations.

Furthermore, palladium-catalyzed amination reactions have been successfully employed in the synthesis of macrocycles containing naphthalene and polyamine moieties. researchgate.net This suggests that this compound could serve as a building block in the construction of larger, more complex polycyclic systems through transition metal-catalyzed cross-coupling reactions.

The following table outlines potential synthetic strategies for polycyclic structures that could theoretically involve this compound or its derivatives, based on established methodologies with analogous compounds.

| Reaction Type | Potential Reactants | Potential Product Type | Relevant Analogy |

| Intramolecular Cyclization | Functionalized this compound derivative | Fused N-heterocyclic naphthalene | Annulation of alicyclic amines nih.gov |

| Pd-catalyzed Amination | This compound and a dihalo-aromatic compound | Macrocycle containing a naphthylpropanamine unit | Synthesis of macrocycles with naphthalene and polyamine moieties researchgate.net |

| Pictet-Spengler Reaction | This compound and an aldehyde or ketone | Tetrahydro-β-carboline analogue | General Pictet-Spengler reaction |

Catalytic Roles and Ligand Design Principles

The chiral nature of this compound makes its derivatives attractive candidates for use as chiral ligands in asymmetric catalysis. The presence of a stereogenic center adjacent to the coordinating nitrogen atom, combined with the sterically demanding naphthyl group, can create a well-defined chiral environment around a metal center.

Chiral amines and their derivatives are extensively used as ligands in a wide array of asymmetric transformations. psu.edu While specific applications of this compound as a ligand are not widely reported, its structural similarity to other successful chiral ligands, such as those derived from 1-(naphthalen-1-yl)ethanamine, suggests its potential in this area. These types of ligands have proven effective in various metal-catalyzed reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. mdpi.com

For example, chiral ligands derived from naphthyl-containing amines can be used in transition metal complexes to catalyze asymmetric transfer hydrogenation of ketones, asymmetric aldol (B89426) reactions, and asymmetric Michael additions. The enantioselectivity of these reactions is highly dependent on the structure of the ligand, including the steric bulk of the substituents and the electronic properties of the aromatic system. researchgate.net

The following table summarizes potential asymmetric reactions where derivatives of this compound could serve as chiral ligands, based on the performance of analogous chiral amine ligands.

| Asymmetric Reaction | Metal Catalyst | Potential Substrate | Expected Chiral Product | Analogous Ligand Type |

| Transfer Hydrogenation | Ru, Rh, Ir | Ketones, Imines | Chiral Alcohols, Chiral Amines | Chiral diamines, amino alcohols |

| Aldol Reaction | Zn, Cu, Ti | Aldehydes, Ketones | Chiral β-hydroxy carbonyls | Chiral amino alcohols |

| Michael Addition | Ni, Cu, Pd | α,β-Unsaturated compounds | Chiral 1,5-dicarbonyls | Chiral phosphine-amine ligands |

| Friedel-Crafts Alkylation | Cu, Zn | Indoles, Pyrroles | Chiral alkylated heterocycles | Chiral aziridine-phosphines mdpi.com |

The catalytic performance of a metal complex is intricately linked to the steric and electronic properties of its ligands. rsc.org In the case of ligands derived from this compound, the bulky 2-naphthyl group would exert a significant steric influence on the coordination sphere of a metal center. This steric hindrance can be beneficial in asymmetric catalysis by creating a chiral pocket that selectively accommodates one enantiomer of a prochiral substrate.

The electronic properties of the naphthalene ring also play a critical role. The electron-donating or electron-withdrawing nature of substituents on the naphthalene ring can modulate the electron density at the metal center, thereby influencing its reactivity and selectivity. canterbury.ac.nzresearchgate.net For instance, electron-donating groups on the naphthalene ring would increase the electron density on the metal, potentially enhancing its catalytic activity in certain oxidative addition steps. Conversely, electron-withdrawing groups could make the metal center more electrophilic, which might be advantageous in reactions involving nucleophilic attack on a coordinated substrate.

A computational evaluation of pyridylamido-type catalysts has demonstrated how subtle changes in the ligand framework, including the size of metallacycles and the nature of substituents, can significantly impact stereoselectivity by altering the balance of steric and electronic effects. mdpi.com A similar interplay would be expected for catalysts bearing ligands derived from this compound.

The following table illustrates the potential impact of modifying the structure of a hypothetical ligand based on this compound.

| Ligand Modification | Anticipated Steric Effect | Anticipated Electronic Effect | Potential Impact on Catalysis |

| Introduction of a bulky substituent at C1 of the naphthalene ring | Increased steric hindrance around the metal center | Minimal change unless the substituent is electronically active | Potentially higher enantioselectivity due to a more defined chiral pocket |

| Introduction of an electron-donating group (e.g., -OCH3) on the naphthalene ring | Minor steric change | Increased electron density on the metal center | Potential increase in catalytic activity for reactions where the metal acts as a nucleophile |

| Introduction of an electron-withdrawing group (e.g., -CF3) on the naphthalene ring | Minor steric change | Decreased electron density on the metal center | Potential increase in catalytic activity for reactions where the metal acts as a Lewis acid |

| Variation of the alkyl group (e.g., ethyl instead of propyl) | Altered chelate ring size in bidentate ligands | Minimal electronic effect | Change in the bite angle of the ligand, which can significantly affect enantioselectivity |

Reaction Mechanism Elucidation in Chemical Transformations

The primary amine functionality of this compound is the primary site of its chemical reactivity in many transformations. The reaction mechanisms involving this amine are analogous to those of other primary benzylic amines. acs.orgorganic-chemistry.org

In reactions where the amine acts as a nucleophile, the mechanism typically involves the attack of the nitrogen lone pair on an electrophilic center. For example, in the reaction with an acyl chloride, the amine would attack the carbonyl carbon to form a tetrahedral intermediate, which then collapses to form an amide with the elimination of hydrogen chloride. This is a fundamental reaction for the derivatization of primary amines. vedantu.com

The benzylic position of the amine, the carbon atom attached to both the naphthalene ring and the nitrogen atom, is also a site of potential reactivity. The stability of a benzylic carbocation or radical intermediate, due to resonance stabilization by the naphthalene ring, can facilitate reactions at this position. chemistrysteps.com For instance, under certain conditions, C-N bond cleavage can occur, leading to the formation of a benzylic radical or cation that can then participate in further reactions. This has been observed in the cross-coupling of benzylic pyridinium (B92312) salts with vinyl boronic acids. nih.gov

The mechanism of catalytic transformations involving ligands derived from this compound would be highly dependent on the specific reaction and the metal center involved. In a typical asymmetric hydrogenation catalyzed by a ruthenium complex, for example, the mechanism would likely involve the coordination of the ketone to the metal center, followed by the transfer of a hydride from the metal to the carbonyl carbon. The chiral ligand would control the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in excess.

Computational and Theoretical Investigations of 1 Naphthalen 2 Yl Propan 1 Amine

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and geometry. These methods provide a static, gas-phase view of the molecule, which is the basis for more complex simulations.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. DFT calculations can determine optimized molecular geometry, charge distribution, and molecular orbital energies. For 1-(naphthalen-2-yl)propan-1-amine, DFT would be used to calculate key electronic properties that govern its stability and reactivity.

DFT methods, such as those employing the B3LYP functional with a basis set like 6-311G(d,p), are standard for optimizing the geometry of organic molecules and calculating various quantum chemical parameters. The molecular electrostatic potential (MEP) map, derived from DFT calculations, is particularly useful as it illustrates the charge distribution and helps identify sites prone to electrophilic or nucleophilic attack. In a typical MEP map for this compound, negative potential (red/yellow) would likely be concentrated around the nitrogen atom of the amine group due to the lone pair of electrons, marking it as a site for electrophilic interaction. The aromatic naphthalene (B1677914) ring would exhibit a complex potential surface, with the π-electron system representing a region of relative negative charge.

Table 1: Illustrative Electronic Properties of this compound Calculated by DFT (Note: These are representative values based on typical calculations for similar molecules and are for illustrative purposes.)

| Property | Illustrative Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -655.0 | Represents the total electronic energy of the optimized molecule. |

| Dipole Moment (Debye) | 1.5 | Indicates the overall polarity of the molecule. |

| HOMO Energy (eV) | -5.8 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy (eV) | -0.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.6 | Indicates chemical reactivity and kinetic stability. |

The flexibility of the propan-1-amine side chain attached to the rigid naphthalene scaffold means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.

This analysis is typically performed by systematically rotating the rotatable bonds—specifically, the C-C and C-N bonds of the propyl-amine chain—and calculating the potential energy at each step. This process generates a potential energy surface, or energy landscape, where energy minima correspond to stable conformers. For arylalkylamines, the orientation of the amine group relative to the aromatic ring is a key determinant of conformational stability, often influenced by subtle intramolecular interactions like hydrogen bonding or steric hindrance. Computational studies on related phenethylamines have shown that interactions between the amine group and the aromatic ring system are critical in determining the preferred conformations. dntb.gov.ua The energy landscape reveals the relative populations of different conformers at a given temperature and the feasibility of interconversion between them.

Molecular Dynamics Simulations for Solvent Interactions and Ligand-Receptor Binding Dynamics (in a theoretical context)

While quantum chemical studies often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to understand molecular behavior in a more realistic environment, such as in a solvent or interacting with a biological receptor. MD simulations model the movements of atoms and molecules over time based on a force field that approximates the potential energy of the system.

In the context of solvent interactions, MD simulations can reveal how solvent molecules, such as water, arrange themselves around this compound. These simulations can quantify the extent of hydrogen bonding between the amine group and water molecules and describe the solvation of the hydrophobic naphthalene ring. The behavior of molecules in different solvents can be predicted by observing changes in conformation and intermolecular interactions. osti.gov For instance, studies on similar naphthalene derivatives in membranes have used MD to understand their location, orientation, and dynamics within a complex lipid environment. rsc.org

Theoretically, MD simulations are also a cornerstone for studying the dynamics of ligand-receptor binding. researchgate.netnih.govvanderbilt.edu If this compound were to be investigated as a potential ligand for a protein target, MD simulations could model its entry into the binding site, the conformational changes adopted by both the ligand and the receptor upon binding, and the network of interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) that stabilize the complex. These simulations can provide estimates of the binding free energy and reveal the kinetic pathways of association and dissociation, offering insights that are complementary to static docking studies. nih.gov

Prediction of Reactivity and Selectivity via Computational Modeling

Computational models are powerful tools for predicting how and where a molecule is likely to react. By analyzing the electronic structure and modeling reaction pathways, chemists can gain a deeper understanding of chemical reactivity and selectivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain reactivity. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). imist.ma

For this compound, the HOMO is expected to have significant density on the amine group's nitrogen atom and the π-system of the naphthalene ring. This indicates that these are the most probable sites for reaction with electrophiles. Conversely, the LUMO's distribution would indicate the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. FMO theory has been successfully used to explain the regioselectivity of electrophilic substitution in naphthalene, where the distribution of the HOMO correctly predicts the preference for reaction at certain positions. ucsb.edu

Table 2: Application of FMO Theory to Predict Reactivity

| Orbital | Predicted Location of High Density | Predicted Reactivity |

|---|---|---|

| HOMO | Nitrogen lone pair, Naphthalene π-system | Site of electrophilic attack (e.g., protonation, alkylation). Governs nucleophilic character. |

| LUMO | Naphthalene π-system (antibonding orbitals) | Site of nucleophilic attack (under specific reaction conditions). Governs electrophilic character. |

To understand a chemical reaction in detail, it is necessary to map out the entire reaction pathway, including reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, therefore, its rate.

Computational chemistry allows for the locating and characterizing of transition state structures. For reactions involving this compound, such as N-alkylation or acylation, DFT calculations can be used to model the proposed mechanism. By finding the transition state structure, chemists can confirm the sequence of bond-making and bond-breaking events. For example, in a computational study of the decomposition of propylamine, different reaction pathways were evaluated by calculating the energy barriers associated with each transition state, allowing for the identification of the most favorable mechanism. nih.gov A similar approach could be used to investigate reactions of this compound, providing a theoretical basis for understanding its reactivity and optimizing reaction conditions.

Applications in Advanced Organic Materials and Chemical Catalysis

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential components in the synthesis of complex, biologically active molecules. The demand for enantiomerically pure compounds has grown significantly, particularly in the pharmaceutical industry, as the biological activity of a molecule is often dependent on its specific stereochemistry. enamine.net 1-(Naphthalen-2-yl)propan-1-amine serves as a key chiral intermediate in the creation of such molecules.

Precursor in Stereoselective Construction of Chirality-Dependent Molecules

The primary amine group and the chiral center of this compound make it an important precursor for constructing molecules where chirality dictates function. Chiral amines are crucial intermediates in the synthesis of many chiral drugs and natural products. The synthesis of these amines can be achieved through methods like asymmetric catalytic reduction of imines, which is a direct and effective route to enantiomerically pure amines. The presence of the naphthalene (B1677914) ring also provides a bulky, aromatic group that can influence the stereochemical outcome of reactions.

Scaffold for Design of Novel Organic Reagents and Compound Libraries

The structure of this compound serves as a versatile scaffold for creating new organic reagents and diverse compound libraries. enamine.net These libraries are instrumental in modern drug discovery for screening and identifying new hit compounds. enamine.net By modifying the amine or the naphthalene ring, a wide array of derivatives can be synthesized. For instance, naphthalene-based compounds have been used to create libraries of potential anticancer agents. nih.gov The development of such libraries, sometimes enhanced by AI and machine learning, allows for the efficient exploration of chemical space to find molecules with desired biological activities. enamine.net

Role in Development of Chiral Catalysts and Ligands

The development of new catalytic systems is a cornerstone of modern chemistry, and chiral amines like this compound play a significant role in this area.

Non-Metal and Transition Metal Catalyzed Systems

This chiral amine can be incorporated into both non-metal and transition metal-based catalytic systems. In transition metal catalysis, it can act as a chiral ligand that coordinates to a metal center, influencing the stereoselectivity of the catalyzed reaction. ibs.re.krrsc.org For example, palladium-catalyzed amination reactions are a powerful tool for forming carbon-nitrogen bonds. ibs.re.kr Similarly, silver-catalyzed reactions have been used for the amination of naphthalene derivatives. mdpi.com The amine functionality allows it to be readily converted into other functional groups, such as amides, which can then be used to direct metal-catalyzed C-H functionalization reactions.

Exploitation of Naphthalene Moiety for Supramolecular Interactions in Catalysis

The naphthalene group in this compound is not merely a bulky substituent; it can actively participate in catalysis through supramolecular interactions. wiley-vch.de These non-covalent interactions, such as π-π stacking, are crucial in the formation of organized molecular assemblies. wiley-vch.deresearchgate.net In catalysis, these interactions can help to bring reactants together, pre-organizing them for a reaction and thereby increasing the reaction rate. wiley-vch.de The naphthalene moiety can also be functionalized to enhance these interactions or to introduce new catalytic sites, leading to the development of novel, highly efficient catalysts. mdpi.com For instance, polymers incorporating naphthalene units have been used as supports for palladium catalysts in cross-coupling reactions. mdpi.com

Intermediate in Synthesis of Industrial Chemicals and Specialty Materials

Beyond its applications in catalysis and complex molecule synthesis, this compound also serves as an intermediate in the production of various industrial chemicals and specialty materials. Its derivatives can be used in the creation of dyes, polymers, and other materials where the photophysical or electronic properties of the naphthalene ring are advantageous. The ability to functionalize both the amine and the aromatic ring system allows for the fine-tuning of the properties of the resulting materials.

Table of Research Findings:

| Application Area | Specific Use | Key Findings | Relevant Compounds |

| Chiral Building Block | Precursor for Stereoselective Synthesis | Essential for creating molecules with specific chirality, which is crucial for biological activity. | (R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride |

| Chiral Building Block | Scaffold for Compound Libraries | The core structure can be modified to generate diverse libraries for drug discovery. | Naphthalene-1,4-dione derivatives |

| Chiral Catalysis | Ligand for Metal Catalysts | The amine can coordinate to metals like palladium and silver to create chiral catalysts for asymmetric reactions. | N-(naphthalen-1-yl) picolinamide |

| Supramolecular Chemistry | Directing Group for Self-Assembly | The naphthalene moiety facilitates π-π stacking and other non-covalent interactions to guide the formation of complex structures. | Naphthalene-based polymers |

| Industrial Intermediate | Synthesis of Specialty Materials | Used in the production of dyes and polymers. | 3-(Naphthalen-1-yl)propan-1-amine |

Precursors for Dyes and Polymer Monomers

The chemical scaffold of this compound, featuring a reactive primary amine group and a bulky, aromatic naphthalene ring, theoretically positions it as a candidate for applications in the synthesis of advanced organic materials. While specific documented industrial use of this exact compound in dye and polymer production is not widely available in public literature, its structural components suggest potential pathways for such applications.

Primary aromatic amines are fundamental precursors in the synthesis of azo dyes, a significant class of commercial colorants. cuhk.edu.hkunb.ca The general process involves the diazotization of the primary amine, followed by a coupling reaction with an electron-rich substrate, such as a phenol (B47542) or another amine. cuhk.edu.hkicrc.ac.ir In a hypothetical scenario, this compound could be diazotized and coupled with various naphthol derivatives or other coupling agents to produce a range of azo dyes. The resulting dyes would incorporate the naphthalen-2-yl-propyl moiety, which could influence properties like color, lightfastness, and solubility. The general reaction scheme for azo dye synthesis is well-established. mq.edu.auresearchgate.netrepec.org

In the realm of polymer chemistry, aromatic amines are utilized in the production of high-performance polymers such as polyamides and polyimides. The amine groups can react with carboxylic acid derivatives to form amide linkages. While there is no specific literature detailing the polymerization of this compound, polymers derived from naphthalene-containing monomers have been a subject of research. For instance, naphthalene-based poly(ester amide)s have been synthesized and characterized for their thermal properties. researchgate.net The introduction of the naphthalene unit into a polymer backbone can enhance thermal stability and confer unique photophysical properties. nih.govresearchgate.net

The table below outlines the theoretical data for dyes that could be synthesized from this compound.

| Diazotized Amine | Coupling Component | Resulting Dye Structure (Hypothetical) | Potential Color Range |

| This compound | 2-Naphthol | N/A | Yellow to Red |

| This compound | Phenol | N/A | Yellow to Orange |

| This compound | Aniline (B41778) | N/A | Yellow to Brown |

Applications in Specialty Chemical Manufacturing

While direct, large-scale industrial applications of this compound in specialty chemical manufacturing are not prominently documented, its structure lends itself to being a valuable intermediate in organic synthesis. The combination of the naphthalene core and the chiral amine center makes it a potential building block for more complex molecules.

In the broader context of specialty chemicals, derivatives of naphthalene are employed in various sectors. For example, sulfonic acid derivatives of 1-naphthylamine (B1663977) are crucial for the preparation of certain azo dyes. wikipedia.org Although a different isomer, this highlights the utility of the naphthylamine framework.

The primary amine group of this compound can undergo a wide array of chemical transformations, including but not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups to the nitrogen atom.

Schiff Base Formation: Condensation with aldehydes or ketones.

These reactions would yield a diverse set of derivatives with potential applications in various fields of chemical manufacturing. The naphthalene moiety often imparts desirable properties such as fluorescence, which is exploited in the development of molecular probes and sensors. mdpi.com

The table below summarizes some potential reactions and the resulting class of specialty chemicals.

| Reactant | Reaction Type | Product Class | Potential Application Area |

| Acetyl Chloride | Acylation | Amide | Chemical Intermediate |

| Benzaldehyde | Schiff Base Formation | Imine | Ligand for Catalysis |

| Methyl Iodide | Alkylation | Secondary/Tertiary Amine | Synthetic Intermediate |

Analytical Methodologies for Structural and Stereochemical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. nih.gov

For 1-(Naphthalen-2-yl)propan-1-amine, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the naphthalene (B1677914) ring system, the methine proton adjacent to the amine group, the methylene (B1212753) protons of the propyl chain, and the terminal methyl group protons. The chemical shifts (δ) of these protons are influenced by their electronic environment. For instance, the aromatic protons of the naphthalene ring would appear in the downfield region (typically δ 7-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methine proton (CH-NH₂) would likely appear as a multiplet, its chemical shift influenced by the adjacent aromatic ring and amine group. The methylene and methyl protons of the propyl group would resonate in the upfield region of the spectrum.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the ten carbons of the naphthalene ring, the methine carbon, the methylene carbon, and the methyl carbon of the propyl chain. The chemical shifts of the carbon atoms in the naphthalene ring are characteristic and can help confirm the substitution pattern.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between protons and carbons, providing unambiguous structural assignment. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene-H | 7.0 - 8.5 | 120 - 140 |

| CH-NH₂ | 3.5 - 4.5 | 50 - 60 |

| CH₂ | 1.5 - 2.5 | 20 - 30 |

| CH₃ | 0.8 - 1.5 | 10 - 20 |

| NH₂ | 1.0 - 3.0 | - |

Note: These are predicted ranges and actual values can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₁₃H₁₅N), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 185.26 g/mol ).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For this compound, characteristic fragments may arise from the cleavage of the bond between the naphthalene ring and the propyl-amine side chain, or from fragmentation within the side chain itself.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is an essential technique for separating components of a mixture, assessing purity, and, in the case of chiral compounds, determining the relative amounts of each enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating and quantifying these enantiomers. yakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. analytics-shop.comelementlabsolutions.com

The choice of the chiral stationary phase is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds, including amines. phenomenex.comwindows.net The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. researchgate.net The addition of a small amount of an amine modifier, such as diethylamine (B46881) or ethanolamine, to the mobile phase can improve peak shape and resolution for basic compounds like this compound. researchgate.net

By analyzing a sample of this compound using a calibrated chiral HPLC method, the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can be accurately determined.

Table 2: Example of Chiral HPLC Method Parameters for Amine Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Daicel CHIRALPAK® series) |

| Mobile Phase | Hexane/Isopropanol with a small percentage of an amine modifier |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength where the naphthalene chromophore absorbs (e.g., 220 nm or 254 nm) |

| Column Temperature | Often ambient, but can be controlled to optimize separation |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) can also be employed for the enantiomeric separation of volatile chiral compounds. Similar to chiral HPLC, this method uses a capillary column coated with a chiral stationary phase. For a compound like this compound, it may be necessary to first derivatize the amine group to increase its volatility and improve its chromatographic behavior. This is often achieved by reacting the amine with a suitable acylating or silylating agent.

The separation is based on the differential interactions between the enantiomers of the derivatized analyte and the chiral stationary phase as they are carried through the column by an inert carrier gas, such as helium or nitrogen. The detector, typically a flame ionization detector (FID), records the elution of each enantiomer, allowing for the determination of their relative proportions.

Thin-Layer Chromatography (TLC) and Column Chromatography for Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. chemistryhall.com A small spot of the sample is applied to a plate coated with a stationary phase, typically silica (B1680970) gel, and the plate is developed in a suitable solvent system (eluent). magritek.com The different components of the sample travel up the plate at different rates, resulting in their separation. For amines, which are basic, it is often beneficial to add a small amount of a base like triethylamine (B128534) to the eluent to prevent streaking and improve the separation. teledyneisco.comteledyneisco.combiotage.com

Column chromatography operates on the same principles as TLC but on a larger scale, making it a primary method for the purification of chemical compounds. chemistryhall.commagritek.com The sample is loaded onto the top of a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture is passed through the column to elute the components. By collecting fractions as the solvent exits the column and analyzing them by TLC, the desired compound can be isolated in a pure form. For the purification of this compound, an amine-functionalized stationary phase can be a useful alternative to silica gel, as it can provide better separation and reduce tailing for basic compounds. teledyneisco.comteledyneisco.combiotage.com

Advanced Characterization Techniques in Synthetic Chemistry

In the synthesis and study of novel organic molecules, the unambiguous determination of their three-dimensional structure and elemental composition is paramount. Advanced analytical techniques provide the necessary tools for this rigorous characterization, ensuring the identity and purity of the synthesized compounds. For a chiral molecule like this compound, these methods are crucial for establishing not only its chemical formula but also the specific spatial arrangement of its atoms.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. researchgate.netpurechemistry.orgnih.gov This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. By analyzing the pattern and intensity of the diffracted X-rays, a detailed electron density map of the molecule can be generated, revealing the precise spatial coordinates of each atom. purechemistry.org

For a chiral amine such as this compound, which possesses a stereocenter at the carbon atom bearing the amine group, determining its absolute configuration (whether it is the R or S enantiomer) is critical, as different enantiomers can exhibit distinct biological activities. The process involves growing a suitable single crystal of one of the enantiomers, often as a salt with a chiral acid of known absolute configuration. This provides an internal reference point within the crystal lattice. researchgate.net

The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion, also known as the Bijvoet method. researchgate.net When the crystal contains a heavy atom, the scattering of X-rays becomes sensitive to the absolute arrangement of atoms, allowing for the differentiation between the actual enantiomer and its mirror image. The resulting crystallographic data not only confirms the molecular structure but also provides key parameters about the crystal lattice and the molecule's conformation.

While a specific crystallographic report for this compound is not publicly available, the table below illustrates the typical data obtained from a single-crystal X-ray diffraction analysis of a related organic naphthalene derivative. researchgate.net

Table 1: Representative Crystallographic Data for a Naphthalene Derivative

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₂₃H₁₈O |

| Formula Weight | 310.38 g/mol |

| Crystal System | Monoclinic |

| Space Group | P12₁/c1 |

| a (Å) | 12.614(1) |

| b (Å) | 10.142(1) |

| c (Å) | 12.967(1) |

| β (°) | 98.00(1) |

| Volume (ų) | 1642.7 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 193 |

This data provides a comprehensive picture of the solid-state structure of the molecule, confirming its connectivity and stereochemistry.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. davidson.eduwikipedia.org This method is essential for verifying the empirical and molecular formula of a newly synthesized substance, thereby confirming its stoichiometry. davidson.edu The most common type of elemental analysis for organic compounds is CHN analysis, which measures the content of carbon, hydrogen, and nitrogen. davidson.eduazom.com

The process involves the complete combustion of a precisely weighed sample of the compound in an oxygen-rich atmosphere. azom.com The carbon in the sample is converted to carbon dioxide (CO₂), and the hydrogen is converted to water (H₂O). The nitrogen is typically converted to nitrogen gas (N₂) or nitrogen oxides, which are then reduced to N₂. The amounts of these combustion products are accurately measured, and from these values, the mass percentages of C, H, and N in the original sample are calculated. davidson.edu

For this compound, with the molecular formula C₁₃H₁₅N, the theoretical elemental composition can be calculated based on its atomic constituents. A comparison of these theoretical values with the experimental results from a CHN analyzer provides strong evidence for the compound's proposed formula and purity. Typically, experimental values that fall within ±0.4% of the calculated values are considered acceptable for confirming the structure of a new compound. nih.gov

Table 2: Elemental Analysis Data for this compound (C₁₃H₁₅N)

| Element | Theoretical (%) | Experimental (%) (Illustrative) |

|---|---|---|

| Carbon (C) | 84.28 | 84.35 |

| Hydrogen (H) | 8.16 | 8.21 |

The close agreement between the theoretical and illustrative experimental percentages in the table above would serve to verify the stoichiometric formula of this compound.

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic processes, aiming to reduce or eliminate the use of hazardous substances. orientjchem.org A significant area of future research lies in the development of more sustainable and environmentally friendly methods for synthesizing 1-(naphthalen-2-yl)propan-1-amine and related compounds.

One promising approach involves the use of biocompatible and renewable catalysts. Chitosan, a biopolymer derived from chitin, has emerged as a highly efficient, renewable, and recoverable catalyst for various organic transformations, including the synthesis of α-amino nitriles and imines. rsc.orgnih.gov Its application in the synthesis of this compound could offer a greener alternative to conventional methods. Research is also exploring the use of other biodegradable catalysts, such as tannic acid, in one-pot, multicomponent reactions to produce aminoalkyl naphthols under solvent-less conditions. orientjchem.org These "grindstone chemistry" methods are energy-efficient and offer simplified work-up procedures. orientjchem.orgijcmas.com

Furthermore, the exploration of deep eutectic solvents (DESs) presents another avenue for green synthesis. unizar.es These solvents, often mixtures of choline (B1196258) chloride and lactic acid, can facilitate reactions under milder conditions and are considered more sustainable than traditional organic solvents. unizar.es

Exploration of Novel Reactivity and Transformation Pathways

Beyond improving existing synthetic routes, researchers are actively exploring novel chemical reactions and transformations to access compounds like this compound. This includes the development of domino reactions, where a single event triggers a cascade of subsequent reactions, allowing for the rapid assembly of complex molecules from simple starting materials. nih.gov The use of Morita-Baylis-Hillman (MBH) adducts, for instance, has shown promise in the synthesis of functionalized naphthalene (B1677914) derivatives. nih.gov

Another area of investigation involves one-pot multicomponent reactions, which combine multiple starting materials in a single reaction vessel to form a complex product. orientjchem.orgijcmas.com This approach is not only efficient but also aligns with the principles of green chemistry by reducing waste and energy consumption. The in-situ generation of reactive intermediates, such as ortho-quinone methides (O-QMs), is a key strategy in these reactions, enabling the formation of diverse molecular architectures. ijcmas.com

Integration with Flow Chemistry and Automated Synthesis